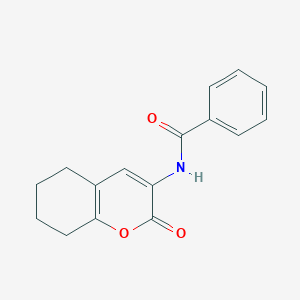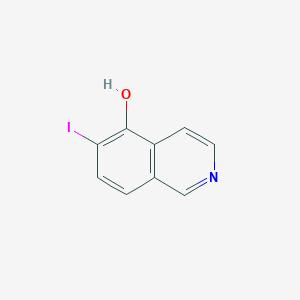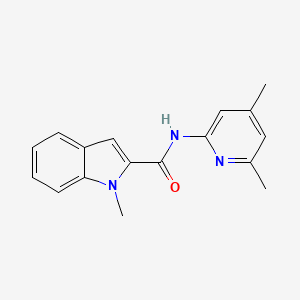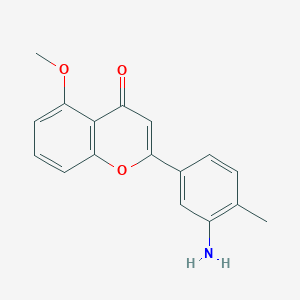
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブロモ-2-クロロ-3-メチルキナゾリン-4(3H)-オンは、キナゾリノンファミリーに属する複素環式化合物です。キナゾリノンは、多様な生物活性で知られており、医薬品化学においてコア構造として頻繁に使用されます。この化合物中の臭素、塩素、メチル基の存在は、さまざまな医薬品や農薬の合成における貴重な中間体となっています。
2. 製法
合成経路と反応条件
7-ブロモ-2-クロロ-3-メチルキナゾリン-4(3H)-オンの合成には、通常、以下の手順が含まれます。
出発物質: 合成は、2-クロロ-3-メチルキナゾリン-4(3H)-オンや臭素化剤などの適切な出発物質を選択することから始まります。
臭素化: 2-クロロ-3-メチルキナゾリン-4(3H)-オンの臭素化は、酢酸やクロロホルムなどの適切な溶媒中で臭素またはN-ブロモスクシンイミド(NBS)を使用して行われます。反応は通常、室温またはわずかに上昇した温度で行われます。
単離と精製: 生成物は、ろ過または抽出によって単離され、再結晶またはカラムクロマトグラフィーなどの手法を使用して精製されます。
工業生産方法
工業環境では、7-ブロモ-2-クロロ-3-メチルキナゾリン-4(3H)-オンの製造は、高収率と高純度を確保するために連続フロープロセスを含めることができます。自動反応器や高性能液体クロマトグラフィー(HPLC)などの高度な精製方法を使用すると、製造プロセスの効率が向上します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-methylquinazolin-4(3H)-one and brominating agents.
Bromination: The bromination of 2-chloro-3-methylquinazolin-4(3H)-one is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反応の分析
反応の種類
7-ブロモ-2-クロロ-3-メチルキナゾリン-4(3H)-オンは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。
置換反応: 臭素と塩素原子は、適切な条件下でアミンやチオールなどの他の求核剤と置換することができます。
酸化と還元: 化合物を使用された試薬と条件に応じて、さまざまな誘導体を形成するために酸化または還元することができます。
環化反応: この化合物は、より複雑な複素環構造を形成するために環化反応に参加することができます。
一般的な試薬と条件
置換: 塩基(例:水酸化ナトリウム)の存在下で、アミン、チオール、またはアルコキシドなどの求核剤を使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がよく使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、アミンとの置換反応は、アミノキナゾリノンをもたらす可能性があり、酸化反応は、追加の官能基を持つキナゾリノン誘導体をもたらす可能性があります。
科学的研究の応用
7-ブロモ-2-クロロ-3-メチルキナゾリン-4(3H)-オンは、以下を含むいくつかの科学研究の応用があります。
医薬品化学: この化合物は、抗癌剤、抗ウイルス剤、抗菌剤などのさまざまな医薬品の合成における構成要素として使用されます。
生物学的研究: 酵素阻害と受容体結合を調査するための生物学的研究におけるプローブとして役立ちます。
農薬: 除草剤や殺菌剤などの農薬の開発に使用されています。
材料科学: 特定の電子および光学特性を持つ先進材料の合成に使用されています。
作用機序
7-ブロモ-2-クロロ-3-メチルキナゾリン-4(3H)-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は特定の酵素を阻害したり、受容体に結合したりすることによって、生物学的経路を調節する可能性があります。臭素と塩素原子の存在は、化合物の結合親和性と、その分子標的に対する選択性を高める可能性があります。
6. 類似化合物の比較
類似化合物
7-ブロモ-2-クロロキナゾリン-4(3H)-オン: 3位にメチル基がありません。
2-クロロ-3-メチルキナゾリン-4(3H)-オン: 7位に臭素原子がありません。
7-ブロモ-3-メチルキナゾリン-4(3H)-オン: 2位に塩素原子がありません。
独自性
7-ブロモ-2-クロロ-3-メチルキナゾリン-4(3H)-オンは、臭素原子と塩素原子の両方が存在し、さらにメチル基が存在することによって、ユニークです。この置換基の組み合わせは、化合物の化学反応性と生物活性を大きく影響させる可能性があり、さまざまな合成と研究における応用のための貴重な中間体となっています。
類似化合物との比較
Similar Compounds
7-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methyl group at the 3-position.
2-Chloro-3-methylquinazolin-4(3H)-one: Lacks the bromine atom at the 7-position.
7-Bromo-3-methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 2-position.
Uniqueness
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, along with a methyl group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.
特性
CAS番号 |
1404480-64-3 |
|---|---|
分子式 |
C9H6BrClN2O |
分子量 |
273.51 g/mol |
IUPAC名 |
7-bromo-2-chloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3 |
InChIキー |
KSOOBPDWXCXAJG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


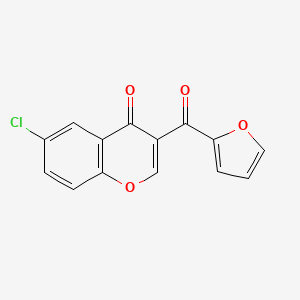
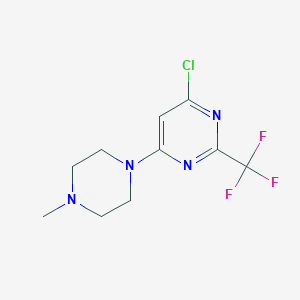

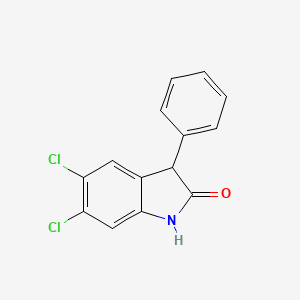
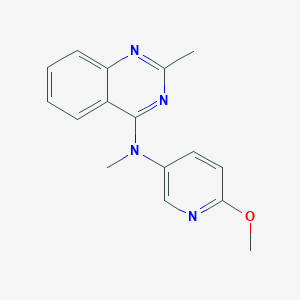
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)


